molecular formula C20H22N4O3S2 B10978023 2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B10978023
M. Wt: 430.5 g/mol
InChI Key: NFYNGPBLFIFYEY-UHFFFAOYSA-N
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Description

2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, benzylsulfanyl group, and dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group. The final step involves the attachment of the dimethoxyphenyl group through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, palladium catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzylsulfanyl group play a crucial role in binding to the active site of the target, inhibiting its function or modulating its activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(benzylsulfanyl)methyl]-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-(2,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4O3S2/c1-26-15-8-9-16(17(10-15)27-2)24-19(22-23-20(24)29-12-18(21)25)13-28-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3,(H2,21,25)

InChI Key

NFYNGPBLFIFYEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)N)CSCC3=CC=CC=C3)OC

Origin of Product

United States

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